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Compound of Interest

Compound Name: 2-(Furan-2-yl)benzaldehyde

Cat. No.: B098230 Get Quote

2-(Furan-2-yl)benzaldehyde is a bi-aryl organic compound featuring a benzaldehyde moiety substituted with a furan ring at

the ortho position. Its molecular formula is C₁₁H₈O₂ and it has a molecular weight of approximately 172.18 g/mol [1]. This

structure presents an interesting case for spectral analysis, as the spectroscopic signatures arise from the distinct yet

electronically interacting furan and substituted benzene rings. Understanding its spectral properties is crucial for researchers

in synthetic chemistry, materials science, and drug development for confirming its identity, purity, and structural integrity

following synthesis or modification.

This guide provides a comprehensive analysis of the key spectral data for 2-(Furan-2-yl)benzaldehyde, including Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is

grounded in fundamental principles and supported by established data for related furan and benzaldehyde derivatives[2][3]

[4].

Caption: Molecular structure of 2-(Furan-2-yl)benzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms

(protons) in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals

the relative number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons,

revealing connectivity.

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Furan-2-yl)benzaldehyde in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as residual solvent peaks must

not obscure signals of interest.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to δ 0.00 ppm for

calibration.

Data Acquisition: Place the NMR tube into the spectrometer's probe[2]. Acquire the Free Induction Decay (FID) signal

using a standard pulse sequence on a 400 MHz or higher field spectrometer.

Data Processing: Perform a Fourier Transform (FT) on the FID. The resulting spectrum should be phased and baseline

corrected to ensure accurate integration and peak identification[2].
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Data Analysis and Interpretation
The ¹H NMR spectrum of 2-(Furan-2-yl)benzaldehyde is expected to show distinct signals for the aldehydic proton, the four

protons on the benzaldehyde ring, and the three protons on the furan ring.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Integration

Aldehyde (-CHO) 9.9 - 10.1 Singlet (s) - 1H

Furan H5 7.6 - 7.8
Doublet of doublets

(dd)
~1.8, ~0.8 1H

Furan H3 7.2 - 7.4
Doublet of doublets

(dd)
~3.6, ~0.8 1H

Furan H4 6.5 - 6.7
Doublet of doublets

(dd)
~3.6, ~1.8 1H

Benzene Ring Protons 7.3 - 8.0 Multiplet (m) Various 4H

Causality and Interpretation:

Aldehydic Proton (δ ~10.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the

adjacent carbonyl oxygen, causing it to appear far downfield. It typically appears as a sharp singlet as it has no adjacent

protons with which to couple.

Furan Ring Protons: The furan protons exhibit a characteristic splitting pattern. The chemical shifts are influenced by the

electronegative oxygen atom within the ring[3].

H5 (δ ~7.7 ppm): This proton is adjacent to the oxygen and is the most downfield of the furan protons. It couples to both

H4 and H3, appearing as a doublet of doublets.

H3 (δ ~7.3 ppm): This proton is coupled to H4 and H5.

H4 (δ ~6.6 ppm): This proton is coupled to both H3 and H5, resulting in a doublet of doublets. The coupling constants for

furan systems are characteristically small[3].

Benzaldehyde Ring Protons (δ 7.3 - 8.0 ppm): The four protons on the substituted benzene ring will appear in the aromatic

region. Due to the ortho-substitution pattern, they will form a complex multiplet. The proton ortho to the aldehyde group is

expected to be the most downfield of this set due to the anisotropy and electron-withdrawing nature of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. Each unique carbon atom produces a

distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

Experimental Protocol: ¹³C NMR
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The protocol is similar to ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the

low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for

each carbon.

Data Analysis and Interpretation
Carbon Assignment Expected Chemical Shift (δ, ppm)

Aldehyde (C=O) 190 - 194

Furan C2 151 - 154

Furan C5 147 - 149

Furan C3 120 - 122

Furan C4 112 - 114

Benzene C1' (C-CHO) 136 - 138

Benzene C2' (C-Furan) 134 - 136

Benzene C3'-C6' 128 - 135

Causality and Interpretation:

Carbonyl Carbon (δ ~192 ppm): This is the most downfield signal in the spectrum, a highly diagnostic feature for aldehydes

and ketones[5]. Its extreme deshielding is caused by the double bond to the highly electronegative oxygen atom.

Furan Carbons: The carbons of the furan ring appear in the aromatic/olefinic region. C2 (attached to the benzene ring) and

C5 (adjacent to oxygen) are the most downfield among the furan carbons[6].

Benzene Carbons: The six carbons of the benzene ring will give distinct signals. The two quaternary carbons (C1' and C2',

attached to the aldehyde and furan groups, respectively) will typically have lower intensities. The remaining four C-H

carbons will appear in the δ 128-135 ppm range[5][7].

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Specific bonds vibrate at

characteristic frequencies, and when the molecule absorbs infrared radiation at these frequencies, it produces a peak in the

IR spectrum.
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Sample Preparation

Data Acquisition

Data Analysis

Place a drop of liquid sample
 on a KBr or NaCl salt plate.

(Liquid Film Method)

Place plate in spectrometer.
Acquire background spectrum (air).

Acquire sample spectrum.

Insert into instrument

Identify characteristic absorption bands.
Correlate frequencies to functional groups.

Generate Spectrum

Click to download full resolution via product page

Caption: Standard workflow for IR spectroscopic analysis.

Experimental Protocol: IR Spectroscopy
Sample Preparation: As 2-(Furan-2-yl)benzaldehyde is a liquid at room temperature, the simplest method is to prepare a

thin liquid film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)

salt plates.

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt

plates into the beam path and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹[2].

Data Analysis and Interpretation
The IR spectrum will be dominated by absorptions from the aldehyde and the two aromatic rings.
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Wavenumber (cm⁻¹) Vibration Type Intensity Notes

~3100 Aromatic/Furan C-H Stretch Medium-Weak
Characteristic of sp² C-H

bonds.

~2820 and ~2720 Aldehyde C-H Stretch Weak

A characteristic "Fermi

doublet" that is highly

diagnostic for aldehydes[8].

~1705 Carbonyl (C=O) Stretch Strong, Sharp

The most intense peak in the

spectrum. Conjugation with

the benzene ring lowers the

frequency from a typical

aliphatic aldehyde (~1725

cm⁻¹)[4][8].

1500 - 1600 Aromatic/Furan C=C Stretch Medium

Multiple bands are expected

due to ring vibrations in both

the furan and benzene

moieties[8][9].

~1020 Furan C-O-C Stretch Medium
A common band for the C-O-C

vibration of the furan ring[10].

700 - 900 Aromatic C-H Bending Strong

The out-of-plane bending

pattern can give clues about

the substitution pattern of the

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural

information from fragmentation patterns.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or

through a gas chromatograph (GC-MS).

Ionization: Use an ionization technique such as Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that

causes extensive fragmentation, which is useful for structural elucidation.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

Detection: Ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

Data Analysis and Interpretation
Molecular Ion (M⁺): The molecular formula is C₁₁H₈O₂. The exact mass is 172.05 g/mol [1]. The mass spectrum should

show a prominent molecular ion peak at m/z = 172.
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Major Fragmentation Pathways:

m/z Proposed Fragment Notes

171 [M-H]⁺

Loss of the aldehydic hydrogen radical. A

very common fragmentation for

aldehydes.

143 [M-CHO]⁺

Loss of the formyl radical (-CHO),

resulting in a 2-furanylphenyl cation. This

is expected to be a significant peak.

115 [M-CHO-CO]⁺

Subsequent loss of carbon monoxide

(CO) from the [M-CHO]⁺ fragment. This is

a characteristic fragmentation for aryl

cations.

63 [C₅H₃]⁺ A fragment characteristic of the furan ring.

39 [C₃H₃]⁺ A common aromatic fragment ion.

digraph "Fragmentation Pathway" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style=rounded, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", color="#EA4335"];

M [label="[C₁₁H₈O₂]⁺˙\nm/z = 172"];

M_H [label="[C₁₁H₇O₂]⁺\nm/z = 171"];

M_CHO [label="[C₁₀H₇O]⁺\nm/z = 143"];

M_CHO_CO [label="[C₉H₇]⁺\nm/z = 115"];

M -> M_H [label="- •H"];

M -> M_CHO [label="- •CHO"];

M_CHO -> M_CHO_CO [label="- CO"];

}

Caption: Proposed EI fragmentation of 2-(Furan-2-yl)benzaldehyde.

Conclusion
The structural elucidation of 2-(Furan-2-yl)benzaldehyde is definitively achieved through a coordinated application of

modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming

the connectivity and electronic environment of each atom. IR spectroscopy offers unambiguous evidence for the key

functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and

reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these methods
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provide a self-validating system of analysis, ensuring the structural identity and purity of the compound for any research or

development application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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